molecular formula C10H11BrO4 B1276508 5-bromo-2-(2-methoxyethoxy)benzoic Acid CAS No. 62176-28-7

5-bromo-2-(2-methoxyethoxy)benzoic Acid

Cat. No.: B1276508
CAS No.: 62176-28-7
M. Wt: 275.1 g/mol
InChI Key: IJQKYTRADZFFTK-UHFFFAOYSA-N
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Description

5-Bromo-2-(2-methoxyethoxy)benzoic acid is an organic compound with the molecular formula C10H11BrO4 and a molecular weight of 275.10 g/mol . It is a derivative of benzoic acid, where the bromine atom is substituted at the 5th position and the 2-(2-methoxyethoxy) group is attached at the 2nd position of the benzene ring. This compound is primarily used in research and development within the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-(2-methoxyethoxy)benzoic acid typically involves the bromination of 2-(2-methoxyethoxy)benzoic acid. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction is usually performed in an organic solvent like dichloromethane or chloroform at a temperature range of 0-25°C .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(2-methoxyethoxy)benzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Esterification: The carboxylic acid group can react with alcohols to form esters.

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Various substituted benzoic acids depending on the nucleophile used.

    Oxidation Products: Oxidized derivatives of the benzoic acid.

    Esterification Products: Esters of this compound.

Scientific Research Applications

5-Bromo-2-(2-methoxyethoxy)benzoic acid is utilized in several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.

    Biology: The compound is used in biochemical assays and as a reference standard in analytical chemistry.

    Medicine: Research into potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Employed in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-bromo-2-(2-methoxyethoxy)benzoic acid involves its interaction with specific molecular targets. The bromine atom and the methoxyethoxy group play crucial roles in its reactivity and binding affinity. The compound can inhibit or activate certain enzymes and receptors, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-(2-propynyloxy)benzoic acid
  • 5-Bromo-2-(dodecyloxy)benzoic acid
  • 5-Bromo-2-pentyloxy-benzoic acid
  • 5-Bromo-2-(methylsulfanyl)benzoic acid
  • 2-Acetylamino-5-bromo-benzoic acid

Uniqueness

5-Bromo-2-(2-methoxyethoxy)benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the methoxyethoxy group enhances its solubility and reactivity compared to other similar compounds .

Properties

IUPAC Name

5-bromo-2-(2-methoxyethoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO4/c1-14-4-5-15-9-3-2-7(11)6-8(9)10(12)13/h2-3,6H,4-5H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJQKYTRADZFFTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=C(C=C(C=C1)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50410155
Record name 5-bromo-2-(2-methoxyethoxy)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50410155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62176-28-7
Record name 5-Bromo-2-(2-methoxyethoxy)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62176-28-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-bromo-2-(2-methoxyethoxy)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50410155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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